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Compound of Interest

Compound Name: Fmoc-Dha-OH

Cat. No.: B3326540 Get Quote

For researchers, scientists, and drug development professionals, Fmoc-Dha-OH is a

specialized amino acid derivative crucial for the synthesis of peptides with unique biological

activities. This guide provides an in-depth overview of its properties, synthesis protocols, and

its role in modulating key signaling pathways.

Core Properties of Fmoc-Dha-OH
Fmoc-Dha-OH, or N-(9-Fluorenylmethoxycarbonyl)-α,β-didehydroalanine, is a non-

proteinogenic amino acid characterized by an unsaturated α,β-double bond. This feature

imparts unique conformational constraints and chemical reactivity to peptides, making it a

valuable tool in peptidomimetic and drug design.

Property Value

CAS Number 261522-33-2

Molecular Formula C₁₈H₁₅NO₄

Molecular Weight 309.32 g/mol

Appearance White to off-white solid

Synthesis of Dehydroalanine-Containing Peptides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3326540?utm_src=pdf-interest
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/product/b3326540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The incorporation of dehydroalanine (Dha) into peptides via solid-phase peptide synthesis

(SPPS) can be challenging due to the reactivity of the double bond. While direct coupling of

Fmoc-Dha-OH is possible, a more common and often more efficient method involves the on-

resin conversion of a precursor amino acid, such as cysteine or selenocysteine, to

dehydroalanine after its incorporation into the peptide chain.

Experimental Protocol: On-Resin Synthesis of
Dehydroalanine from a Cysteine Residue
This protocol outlines the synthesis of a dehydroalanine-containing peptide by the oxidative

elimination of a cysteine residue on a solid support.

Materials:

Fmoc-Cys(Trt)-OH

Standard Fmoc-protected amino acids

Rink Amide resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagents (e.g., HBTU, HATU)

N,N-Diisopropylethylamine (DIPEA)

Methyl 2,5-dibromovalerate

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Diethyl ether

Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a

standard coupling protocol with a carbodiimide or phosphonium/uronium salt-based

activating agent (e.g., HBTU/DIPEA). The cysteine residue, protected as Fmoc-Cys(Trt)-OH,

is incorporated at the desired position.

Iterative Synthesis: Repeat the deprotection and coupling steps until the desired peptide

sequence is assembled.

Conversion of Cysteine to Dehydroalanine:

Following the final Fmoc deprotection, wash the resin with DMF and then DCM.

Dissolve methyl 2,5-dibromovalerate in DMF and add it to the resin.

Add DIPEA to the reaction mixture and allow it to react for several hours at room

temperature. The reaction progress can be monitored by a test cleavage and analysis by

mass spectrometry. This step leads to the formation of a cyclic sulfonium intermediate

which then undergoes elimination to form the dehydroalanine residue.

Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM and dry it.

Cleave the peptide from the resin and remove the side-chain protecting groups by treating

the resin with a TFA cleavage cocktail for 2-3 hours.

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to collect the peptide pellet, wash it with cold ether, and then dry it. Purify the

peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways
Peptides containing dehydroalanine are found in nature and exhibit a range of biological

activities. The electrophilic nature of the dehydroalanine residue makes it a reactive handle for
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various chemical modifications and a key component in the mechanism of action of several

bioactive peptides.

Nisin: A Lantibiotic Targeting Bacterial Cell Wall
Synthesis
Nisin is a polycyclic antibacterial peptide (lantibiotic) that contains dehydroalanine residues.[1]

Its primary mechanism of action involves a dual attack on bacterial cells.[2][3]

Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor in

the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This

sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer,

thereby halting cell wall construction.[2][3]

Pore Formation: Following the binding to Lipid II, nisin molecules can aggregate and insert

into the cell membrane, forming pores.[2][3] This leads to the dissipation of the membrane

potential and leakage of essential cellular components, ultimately causing cell death.
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Caption: Nisin's dual mechanism of action.

Microcystins: Potent Inhibitors of Protein Phosphatases
Microcystins are cyclic heptapeptides produced by cyanobacteria, and many variants contain a

dehydroalanine residue.[1] They are potent hepatotoxins, and their primary intracellular targets
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are the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[4]

These phosphatases are crucial regulators of numerous cellular processes by catalyzing the

dephosphorylation of key signaling proteins. By inhibiting PP1 and PP2A, microcystins cause a

state of hyperphosphorylation of their substrate proteins.[4] This disrupts a multitude of

signaling pathways, including those involved in cell cycle control, cytoskeletal organization, and

apoptosis, leading to cellular damage and promoting tumor formation.[4]
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Caption: Microcystin's mechanism of toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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